1,2,3-Tribromo-4-(4-bromophenoxy)benzene
Overview
Description
1,2,3-Tribromo-4-(4-bromophenoxy)benzene are a group of chemicals that belong to the class of polybrominated diphenyl ethers (PBDEs). These substances are artificial chemicals primarily used as flame retardants in various products, including foam-based products, clothing, and electrical equipment . The 2,2’,4,4’-tetrabromodiphenyl ether isomer is a major component of the commercial pentabromodiphenyl ether product .
Mechanism of Action
Target of Action
It has been found to affect the jak-stat signaling pathway , which plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Mode of Action
PBDE 60 interacts with its targets, leading to changes in cellular processes. It has been found to induce germ cell apoptosis through oxidative stress by a MAPK-mediated p53-independent pathway . This suggests that PBDE 60 can cause cell death by triggering oxidative stress, a harmful process that can damage cells.
Biochemical Pathways
PBDE 60 affects several biochemical pathways. It has been found to modulate the intracellular miRNA profile, sEV biogenesis, and their miRNA cargo, exacerbating the LPS-induced pro-inflammatory response in THP-1 Macrophages . This indicates that PBDE 60 can influence gene expression and immune responses. Additionally, it has been found to activate the JAK-STAT signaling pathway , which is involved in processes such as immunity, cell division, cell death, and tumor formation.
Pharmacokinetics
It has been found that over 80% of the administered dose of a similar compound, bde 47, was absorbed after oral or intratracheal administration, whereas ∼62% was absorbed when the dose was applied dermally . The disposition was dictated by lipophilicity as adipose and skin were major depot tissues .
Result of Action
The molecular and cellular effects of PBDE 60’s action include the induction of apoptosis in germ cells and the modulation of the intracellular miRNA profile, sEV biogenesis, and their miRNA cargo . These effects can lead to cell death and changes in gene expression, potentially affecting various biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of PBDE 60. For instance, it has been found that the presence of Cd2+ can affect the biodegradation of a similar compound, BDE 47 . Moreover, PBDE 60 is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues , suggesting that it can persist in the environment and bioaccumulate in organisms.
Biochemical Analysis
Biochemical Properties
Tetrabromodiphenyl ethers play a role in biochemical reactions primarily through their interactions with enzymes, proteins, and other biomolecules. These compounds have been shown to interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to cellular macromolecules and disrupt normal cellular functions . Additionally, tetrabromodiphenyl ethers can bind to thyroid hormone transport proteins, altering the levels of thyroid hormones and affecting metabolic processes . The interactions between tetrabromodiphenyl ethers and these biomolecules can lead to oxidative stress, inflammation, and other adverse effects.
Cellular Effects
Tetrabromodiphenyl ethers have been shown to affect various types of cells and cellular processes. In neuronal cells, these compounds can disrupt calcium homeostasis, leading to altered neurotransmitter release and impaired synaptic function . In hepatocytes, tetrabromodiphenyl ethers can induce the expression of genes involved in xenobiotic metabolism, leading to increased production of reactive oxygen species and oxidative damage . Additionally, these compounds can affect cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of tetrabromodiphenyl ethers involves several key processes. These compounds can bind to and inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Tetrabromodiphenyl ethers can also interact with nuclear receptors, such as the aryl hydrocarbon receptor and the peroxisome proliferator-activated receptor, leading to changes in gene expression and cellular function . Additionally, these compounds can induce oxidative stress by generating reactive oxygen species and depleting cellular antioxidants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrabromodiphenyl ethers can change over time due to their stability and degradation. Studies have shown that these compounds can persist in the environment and in biological systems for extended periods, leading to long-term effects on cellular function . In vitro studies have demonstrated that prolonged exposure to tetrabromodiphenyl ethers can lead to sustained oxidative stress, inflammation, and cellular damage . In vivo studies have shown that these compounds can accumulate in tissues and organs, leading to chronic toxicity and adverse health effects .
Dosage Effects in Animal Models
The effects of tetrabromodiphenyl ethers vary with different dosages in animal models. At low doses, these compounds can induce subtle changes in gene expression and cellular function without causing overt toxicity . At high doses, tetrabromodiphenyl ethers can cause significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, with certain doses leading to a sudden increase in toxicity and adverse effects .
Metabolic Pathways
Tetrabromodiphenyl ethers are involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These compounds can be metabolized to reactive intermediates that can bind to cellular macromolecules and disrupt normal cellular functions . Additionally, tetrabromodiphenyl ethers can affect metabolic flux and metabolite levels by altering the activity of key enzymes and transporters .
Transport and Distribution
Tetrabromodiphenyl ethers are transported and distributed within cells and tissues through interactions with transporters and binding proteins . These compounds can accumulate in lipid-rich tissues, such as the liver and adipose tissue, leading to prolonged exposure and toxicity . Additionally, tetrabromodiphenyl ethers can cross the blood-brain barrier and accumulate in the brain, leading to neurotoxic effects .
Subcellular Localization
The subcellular localization of tetrabromodiphenyl ethers can affect their activity and function. These compounds can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, tetrabromodiphenyl ethers can accumulate in the endoplasmic reticulum, where they can disrupt protein folding and induce endoplasmic reticulum stress . Additionally, these compounds can localize to mitochondria, leading to mitochondrial dysfunction and apoptosis .
Preparation Methods
1,2,3-Tribromo-4-(4-bromophenoxy)benzene are not produced as individual products but are core constituents of commercial pentabromodiphenyl ether . The synthetic routes typically involve the bromination of diphenyl ether under controlled conditions. Industrial production methods focus on achieving high yields and purity, often using catalysts and specific reaction conditions to ensure the desired degree of bromination .
Chemical Reactions Analysis
1,2,3-Tribromo-4-(4-bromophenoxy)benzene undergo various chemical reactions, including:
Debromination: This is a primary degradation mechanism where the compound loses bromine atoms, resulting in the formation of various bromodiphenyl ethers.
Reductive Debromination: This reaction can be catalyzed by metals such as palladium and copper, using reducing agents like hydrazine hydrate.
Oxidation and Substitution: These reactions are less common but can occur under specific conditions, leading to the formation of different brominated or hydroxylated products.
Scientific Research Applications
1,2,3-Tribromo-4-(4-bromophenoxy)benzene have several scientific research applications:
Environmental Studies: Due to their persistence and bioaccumulation potential, these compounds are studied for their environmental impact and presence in various ecosystems.
Material Science: As flame retardants, they are used in developing safer materials for consumer products.
Biomedical Research: Studies have shown that tetrabromodiphenyl ethers can modulate intracellular miRNA profiles and affect immune responses, making them relevant in biomedical research.
Comparison with Similar Compounds
1,2,3-Tribromo-4-(4-bromophenoxy)benzene are part of a broader group of polybrominated diphenyl ethers, which include:
Pentabromodiphenyl Ether: Contains five bromine atoms and is also used as a flame retardant.
Hexabromodiphenyl Ether: Contains six bromine atoms and has similar applications and environmental concerns.
Heptabromodiphenyl Ether: Contains seven bromine atoms and is a primary constituent of marketed octabromodiphenyl ether.
This compound are unique due to their specific bromination pattern, which influences their chemical behavior and environmental persistence .
Properties
IUPAC Name |
1,2,3-tribromo-4-(4-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-10-6-5-9(14)11(15)12(10)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARERIMFZYPFJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879882 | |
Record name | BDE-60 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-31-5, 40088-48-0 | |
Record name | 2,3,4,4'-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-60 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene, dibromo derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,4'-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L996AWV6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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